molecular formula C9H11NO4S B14514415 Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 63346-85-0

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-

Cat. No.: B14514415
CAS No.: 63346-85-0
M. Wt: 229.26 g/mol
InChI Key: NRMJWVBMZKPSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- is a complex organic compound that belongs to the class of sulfonic acids This compound is characterized by the presence of a sulfonic acid group attached to an ethanesulfonic acid backbone, with an additional 2-hydroxyphenylmethyleneamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- typically involves the reaction of ethanesulfonic acid with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Ethanesulfonic acid+2-hydroxybenzaldehydeEthanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-\text{Ethanesulfonic acid} + \text{2-hydroxybenzaldehyde} \rightarrow \text{Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-} Ethanesulfonic acid+2-hydroxybenzaldehyde→Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted ethanesulfonic acid compounds.

Scientific Research Applications

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The presence of the 2-hydroxyphenylmethyleneamino group allows for specific interactions with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-morpholinoethanesulfonic acid: A similar compound with a morpholine ring instead of the 2-hydroxyphenylmethyleneamino group.

    2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid: Another related compound with a piperazine ring.

Uniqueness

Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]- is unique due to the presence of the 2-hydroxyphenylmethyleneamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

63346-85-0

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)methylideneamino]ethanesulfonic acid

InChI

InChI=1S/C9H11NO4S/c11-9-4-2-1-3-8(9)7-10-5-6-15(12,13)14/h1-4,7,11H,5-6H2,(H,12,13,14)

InChI Key

NRMJWVBMZKPSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCS(=O)(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.